1-(4-Bromophenethyl)-4-methylpiperazine: Structural Elucidation, Synthetic Methodology, and Applications in Drug Discovery
1-(4-Bromophenethyl)-4-methylpiperazine: Structural Elucidation, Synthetic Methodology, and Applications in Drug Discovery
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper
Executive Summary
1-(4-Bromophenethyl)-4-methylpiperazine (CAS: 855894-11-0)[1] is a highly versatile bifunctional building block extensively utilized in modern medicinal chemistry. Featuring a terminal aryl bromide and a basic methylpiperazine moiety, this compound serves as a critical intermediate for synthesizing complex active pharmaceutical ingredients (APIs). Its structural topology makes it an ideal precursor for palladium-catalyzed cross-coupling reactions, enabling the rapid generation of libraries for oncology and infectious disease research, notably in the development of Hematopoietic Progenitor Kinase 1 (HPK1) inhibitors[2] and pyrrole-based anti-mycobacterial agents[3].
This whitepaper provides a comprehensive technical guide to the chemical properties, regioselective synthesis, and downstream applications of 1-(4-Bromophenethyl)-4-methylpiperazine, grounded in validated experimental protocols.
Structural Elucidation & Physicochemical Profile
The molecular architecture of 1-(4-Bromophenethyl)-4-methylpiperazine is defined by three distinct functional zones:
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The Aryl Bromide (4-bromophenyl group): Acts as an electrophilic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
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The Ethylene Linker: Provides conformational flexibility, ensuring that the basic amine can optimally interact with target protein binding pockets without steric clash from the aromatic ring.
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The 4-Methylpiperazine Moiety: Confers favorable physicochemical properties, including enhanced aqueous solubility and the ability to form stable hydrochloride salts. The tertiary amines also act as critical hydrogen bond acceptors in kinase hinge-binding regions.
Quantitative Physicochemical Data
The following table summarizes the core quantitative data for analytical and synthetic reference[1]:
| Property | Value / Specification |
| IUPAC Name | 1-[2-(4-bromophenyl)ethyl]-4-methylpiperazine |
| CAS Number | 855894-11-0 |
| Molecular Formula | C13H19BrN2 |
| Molecular Weight | 283.22 g/mol |
| Appearance | Pale yellow to off-white solid/viscous oil |
| Purity Standard | ≥ 95% (Typically >98% via HPLC) |
| Solubility | Soluble in DCM, EtOAc, MeOH, and DMSO |
Rational Design of the Synthetic Methodology
The synthesis of 1-(4-Bromophenethyl)-4-methylpiperazine relies on the nucleophilic substitution (SN2) of an alkyl halide by a secondary amine.
Mechanistic Insights & Causality
The primary challenge in this synthesis is the competition between SN2 substitution and E2 elimination. The electrophile, 4-bromophenethyl bromide, possesses
To circumvent this, a mild, insoluble inorganic base (Potassium Carbonate, K2CO3) is employed in a polar aprotic solvent (Acetonitrile, MeCN). MeCN accelerates the SN2 reaction by leaving the nucleophile unsolvated, while K2CO3 acts purely as an acid scavenger to neutralize the generated HBr. Furthermore, 1-methylpiperazine contains both a secondary and a tertiary amine; the secondary amine is significantly less sterically hindered and more nucleophilic, ensuring absolute regioselectivity during alkylation.
Regioselective SN2 synthetic workflow for 1-(4-Bromophenethyl)-4-methylpiperazine.
Step-by-Step Experimental Protocol
Note: This protocol is a self-validating system. The completion of the reaction can be visually tracked by the precipitation of KBr salts.
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Preparation: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon atmosphere.
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Reagent Charging: Dissolve 4-bromophenethyl bromide (10.0 mmol, 1.0 eq) in 50 mL of anhydrous acetonitrile.
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Base Addition: Add finely powdered, anhydrous K2CO3 (20.0 mmol, 2.0 eq) to the solution. Stir for 5 minutes at room temperature.
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Nucleophile Addition: Cool the mixture to 0 °C using an ice bath. Add 1-methylpiperazine (12.0 mmol, 1.2 eq) dropwise over 10 minutes to control the mild exotherm.
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Thermal Activation: Remove the ice bath and heat the reaction mixture to reflux (approx. 80 °C) for 12 hours. Monitor reaction progression via TLC (DCM:MeOH 9:1, visualized with UV and Ninhydrin stain).
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Workup: Cool the mixture to room temperature. Filter the suspension through a Celite pad to remove KBr and unreacted K2CO3. Concentrate the filtrate under reduced pressure.
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Extraction & Washing: Dissolve the crude residue in Ethyl Acetate (100 mL). Wash sequentially with distilled water (2 x 50 mL) and saturated brine (50 mL). Dry the organic layer over anhydrous Na2SO4.
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Purification: Concentrate the organic layer and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 90:10 DCM:MeOH containing 1% Et3N) to yield the pure product.
Downstream Applications in Drug Discovery
The true value of 1-(4-Bromophenethyl)-4-methylpiperazine lies in its role as a versatile pharmacophore building block. The aryl bromide is a prime candidate for late-stage functionalization.
Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors
In oncology and immunotherapy, HPK1 is a critical negative regulator of T-cell receptor signaling. Inhibiting HPK1 enhances anti-tumor immune responses. According to patent literature (), compounds containing the 4-(4-methylpiperazin-1-yl)phenyl motif are synthesized using this intermediate via Suzuki cross-coupling with pyrrolo[2,3-b]pyridine boronic esters, yielding potent HPK1 inhibitors[2].
Anti-Mycobacterial Agents
In the fight against tuberculosis, pyrrole-based drug candidates (such as BM212 analogues) have shown significant efficacy against Mycobacterium tuberculosis. The 4-bromophenethyl group is utilized to introduce lipophilic bulk and basic amine characteristics essential for penetrating the mycobacterial cell wall, as detailed in recent synthetic methodologies ()[3].
Downstream functionalization of the aryl bromide scaffold via Pd-catalyzed cross-coupling.
Analytical Characterization Standards
To ensure scientific integrity and trustworthiness of the synthesized batch, the following analytical standards must be met before utilizing the compound in cross-coupling reactions:
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1H NMR (400 MHz, CDCl3): Look for the characteristic AA'BB' splitting pattern of the para-substituted aromatic ring around
7.40 and 7.10 ppm. The ethylene linker protons will appear as two distinct multiplets around 2.75 and 2.55 ppm. The methyl group on the piperazine ring typically presents as a sharp singlet near 2.30 ppm. -
LC-MS (ESI+): The mass spectrum must show the characteristic bromine isotope pattern (approx. 1:1 ratio) for the [M+H]+ parent ions at m/z 283.1 and 285.1, confirming the preservation of the aryl bromide bond during SN2 alkylation.
References
- Google Patents. (2019). WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof.
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MDPI Molecules. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from[Link]
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Howei Pharm. CAS 855894-11-0 | 1-(4-Bromophenethyl)-4-methylpiperazine. Retrieved from [Link]
Sources
- 1. CAS 855894-11-0 | 1-(4-Bromophenethyl)-4-methylpiperazine,95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]
- 2. WO2019238067A1 - Pyrrolo [2, 3-b] pyridines or pyrrolo [2, 3-b] pyrazines as hpk1 inhibitor and the use thereof - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
